Gsk 690693

Description

GSK690693 has been used in trials studying the treatment of Tumor, CANCER, and Lymphoma.

Pan-AKT Kinase Inhibitor GSK690693 is an aminofurazan-derived inhibitor of Akt kinases with potential antineoplastic activity. Pan-AKT kinase inhibitor GSK-690693 binds to and inhibits Akt kinases 1, 2, and 3, which may result in the inhibition of protein phosphorylation events downstream from Akt kinases in the PI3K/Akt signaling pathway, and, subsequently, the inhibition of tumor cell proliferation and the induction of tumor cell apoptosis. In addition, this agent may inhibit other protein kinases including protein kinase C (PKC) and protein kinase A (PKA). As serine/threonine protein kinases which are involved in a number of biological processes, AKT kinases promote cell survival by inhibiting apoptosis and are required for glucose transport.

GSK-690693 is a small molecule drug with a maximum clinical trial phase of I and has 1 investigational indication.

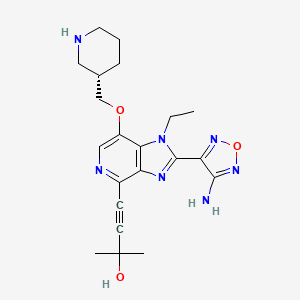

an Akt kinase inhibitor derived from aminofurazan chemical series; structure in first source

Structure

3D Structure

Properties

IUPAC Name |

4-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1-ethyl-7-[[(3S)-piperidin-3-yl]methoxy]imidazo[4,5-c]pyridin-4-yl]-2-methylbut-3-yn-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27N7O3/c1-4-28-18-15(30-12-13-6-5-9-23-10-13)11-24-14(7-8-21(2,3)29)16(18)25-20(28)17-19(22)27-31-26-17/h11,13,23,29H,4-6,9-10,12H2,1-3H3,(H2,22,27)/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGPGFQWBCSZGEL-ZDUSSCGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C(=NC=C2OCC3CCCNC3)C#CC(C)(C)O)N=C1C4=NON=C4N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN1C2=C(C(=NC=C2OC[C@H]3CCCNC3)C#CC(C)(C)O)N=C1C4=NON=C4N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27N7O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60239551 | |

| Record name | GSK-690693 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60239551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

425.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

937174-76-0 | |

| Record name | GSK 690693 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=937174-76-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | GSK-690693 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0937174760 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | GSK-690693 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12745 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | GSK-690693 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60239551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 937174-76-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GSK-690693 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GWH480321B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

GSK690693: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

GSK690693 is a potent, small-molecule, ATP-competitive pan-Akt inhibitor that has been investigated for its potential as an antineoplastic agent.[1][2] This technical guide provides an in-depth overview of the mechanism of action of GSK690693, supported by quantitative data from preclinical studies, detailed experimental protocols, and visualizations of the key signaling pathways.

Core Mechanism of Action

GSK690693 exerts its effects by directly targeting the serine/threonine kinases Akt1, Akt2, and Akt3.[3] By competing with ATP for the kinase domain of Akt, GSK690693 effectively blocks the phosphorylation of downstream substrates, thereby inhibiting the PI3K/Akt signaling pathway.[1][4] This pathway is crucial for numerous cellular processes, and its dysregulation is a hallmark of many cancers.[5] Inhibition of the Akt pathway by GSK690693 leads to the suppression of tumor cell proliferation and the induction of apoptosis.[1][6]

The PI3K/Akt signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism.[5] Constitutive activation of this pathway, often due to mutations in PI3K or loss of the tumor suppressor PTEN, is a common event in cancer, making Akt a prime therapeutic target.[7] GSK690693's ability to inhibit all three Akt isoforms makes it a comprehensive tool for interrogating the role of this pathway in cancer biology.

Biochemical and Cellular Activity

GSK690693 has demonstrated potent inhibitory activity against all three Akt isoforms in cell-free assays.[3] Its cellular activity is evidenced by the inhibition of phosphorylation of key Akt substrates.

Quantitative Data: In Vitro Kinase Inhibition

| Kinase Target | IC50 (nmol/L) |

| Akt1 | 2[3] |

| Akt2 | 13[3] |

| Akt3 | 9[3] |

| PKA | 24[8] |

| PrkX | 5[8] |

| PKC isozymes | 2-21[8] |

| AMPK | 50[8] |

| DAPK3 | 81[8] |

| PAK4 | 10[8] |

| PAK5 | 52[8] |

| PAK6 | 6[8] |

Quantitative Data: Cellular Activity

| Cell Line | Assay | IC50 |

| Various Tumor Cells | GSK3β phosphorylation inhibition | 43 - 150 nmol/L[4][8] |

| Pediatric Preclinical Testing Program (PPTP) in vitro panel | Cell growth inhibition | 6.5 nM to >10 μM[7] |

Signaling Pathway and Experimental Workflow

To visually represent the mechanism of action and a typical experimental approach, the following diagrams have been generated using the DOT language.

Experimental Protocols

In Vitro Kinase Assays

To determine the inhibitory activity of GSK690693 against various kinases, in vitro kinase assays are performed.[4]

-

Enzyme and Substrate Preparation : Recombinant full-length Akt1, Akt2, and Akt3 are expressed and purified.[8] Activation of Akt isoforms is carried out using purified PDK1 and MK2 to phosphorylate Thr308 and Ser473, respectively.[8] A suitable substrate, such as a peptide with a phosphorylation site for Akt, is used.

-

Assay Procedure : Activated Akt enzymes are incubated with varying concentrations of GSK690693 for a predetermined time (e.g., 30 minutes) at room temperature.[4][8] The kinase reaction is initiated by the addition of the substrate and ATP.

-

Detection : The extent of substrate phosphorylation is measured, typically using methods like radioisotope incorporation (e.g., ³²P-ATP) or fluorescence-based assays.

-

Data Analysis : The IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

Cellular Assays for Akt Inhibition

To assess the effect of GSK690693 on Akt signaling within cells, the phosphorylation status of downstream substrates is analyzed.[4]

-

Cell Culture and Treatment : Tumor cell lines are cultured in appropriate media and treated with a range of GSK690693 concentrations for a specific duration.

-

Cell Lysis : After treatment, cells are lysed to extract proteins.

-

Western Blotting : Protein lysates are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for phosphorylated and total forms of Akt substrates like GSK3β (Ser9), PRAS40, and FKHR/FKHRL1.[4][8]

-

ELISA : Alternatively, an ELISA-based assay can be used to quantify the levels of phosphorylated proteins in cell lysates.[4]

-

Data Analysis : The levels of phosphorylated proteins are normalized to the total protein levels to determine the extent of inhibition.

In Vivo Tumor Xenograft Studies

The antitumor activity of GSK690693 in a living organism is evaluated using tumor xenograft models.[7]

-

Animal Model : Immunocompromised mice (e.g., SCID mice) are implanted with human tumor cells to establish xenografts.[7]

-

Drug Administration : Once tumors reach a certain size, the mice are treated with GSK690693 at a specific dose and schedule (e.g., 30 mg/kg daily for 5 days a week for 6 weeks).[7][9]

-

Tumor Growth Measurement : Tumor volume is measured regularly throughout the study.

-

Pharmacodynamic Analysis : To confirm target engagement in vivo, tumor or surrogate tissues (like peripheral blood mononuclear cells) can be collected at various time points after drug administration to analyze the phosphorylation status of Akt substrates.[2][8]

-

Efficacy Evaluation : The antitumor efficacy is assessed by comparing the tumor growth in the treated group to a control group.[7] Objective response rates and event-free survival are also evaluated.[7][9]

Preclinical and Clinical Findings

Preclinical studies have demonstrated that GSK690693 inhibits the growth of various human tumor xenografts in mice.[4] In genetically defined mouse models with activated Akt, GSK690693 delayed tumor onset and progression.[6][10]

Phase I clinical trials have been conducted to evaluate the safety, tolerability, and pharmacokinetics of GSK690693 in patients with advanced solid tumors and lymphomas.[2] These studies have shown that GSK690693 is generally well-tolerated, with pharmacodynamic evidence of on-target activity.[2] A notable on-target effect observed was transient hyperglycemia, which is consistent with the role of Akt in glucose metabolism.[2] However, the antitumor activity of GSK690693 as a monotherapy in molecularly unselected patient populations has been modest.[5][7]

References

- 1. Facebook [cancer.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Clinical Development of AKT Inhibitors and Associated Predictive Biomarkers to Guide Patient Treatment in Cancer Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. Initial Testing (Stage 1) of the Akt Inhibitor GSK690693 by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]

- 8. selleckchem.com [selleckchem.com]

- 9. Initial testing (stage 1) of the Akt inhibitor GSK690693 by the pediatric preclinical testing program - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. GSK690693 delays tumor onset and progression in genetically defined mouse models expressing activated Akt - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Development of GSK690693: A Pan-Akt Kinase Inhibitor

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

GSK690693 is a potent, ATP-competitive, pan-Akt kinase inhibitor that emerged from a dedicated drug discovery program aimed at targeting the PI3K/Akt signaling pathway, a critical mediator of cell survival and proliferation frequently dysregulated in cancer. This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and preclinical development of GSK690693. Detailed experimental protocols for key assays, quantitative biochemical and cellular data, and visualizations of the relevant biological pathways and developmental workflows are presented to offer a thorough resource for researchers in oncology and drug development.

Introduction: Targeting the Akt Signaling Pathway

The serine/threonine kinase Akt, also known as Protein Kinase B (PKB), is a pivotal node in intracellular signaling cascades that govern cell growth, proliferation, survival, and metabolism.[1] The PI3K/Akt/mTOR pathway is one of the most frequently hyperactivated signaling networks in human cancers, making it a prime target for therapeutic intervention.[1] Akt exists as three highly homologous isoforms: Akt1, Akt2, and Akt3, all of which have been implicated in tumorigenesis.[1] The constitutive activation of Akt can be driven by various genetic alterations, including mutations in PIK3CA, loss of the tumor suppressor PTEN, and activation of receptor tyrosine kinases.[2] This sustained signaling promotes cancer cell survival and resistance to conventional therapies. Therefore, the development of small molecule inhibitors of Akt has been a major focus of oncology drug discovery.

GSK690693 was developed by GlaxoSmithKline as a potent inhibitor of all three Akt isoforms, with the goal of providing a therapeutic agent that could effectively shut down this pro-survival pathway in a broad range of human cancers.[3]

Discovery of GSK690693

GSK690693 was identified through a lead optimization program centered on an aminofurazan chemical series.[3] The discovery process involved extensive structure-activity relationship (SAR) studies to enhance potency and selectivity for the Akt kinases.

Lead Optimization and Structure-Activity Relationship (SAR)

The lead optimization efforts that culminated in the discovery of GSK690693 (referred to as compound 3g in the primary publication) focused on modifying different regions of the aminofurazan-imidazo[4,5-c]pyridine scaffold.[4] An X-ray co-crystal structure of an early lead compound with the kinase domain of Akt2 confirmed that the series bound in the ATP-binding pocket, providing a structural basis for rational drug design.[4] The SAR studies systematically explored substitutions at various positions of the core structure to improve inhibitory activity against Akt isoforms and selectivity over other kinases. The piperidinylmethyl ether moiety at the 7-position and the 2-methyl-3-butyn-2-ol (B105114) group at the 4-position of the imidazo[4,5-c]pyridine core were found to be critical for potent pan-Akt inhibition.[4]

Chemical Synthesis

The synthesis of GSK690693 is a multi-step process. The detailed synthetic route is described in the 2008 Journal of Medicinal Chemistry article by Heerding et al.[4]

Experimental Protocol: Synthesis of GSK690693

The synthesis involves the coupling of key building blocks to assemble the final complex molecule. A generalized scheme is presented below. For a detailed, step-by-step protocol, including reagent quantities, reaction conditions, and characterization data, readers are directed to the experimental section of the primary publication.[4]

-

Step 1: Synthesis of the Imidazo[4,5-c]pyridine Core: This involves the construction of the bicyclic heteroaromatic core structure.

-

Step 2: Functionalization of the Core: Introduction of the aminofurazan moiety at the 2-position and the piperidinylmethyl ether side chain at the 7-position.

-

Step 3: Final Assembly: Attachment of the 2-methyl-3-butyn-2-ol group at the 4-position via a Sonogashira coupling reaction.

-

Step 4: Purification: The final compound is purified by chromatography to yield GSK690693 as a solid.

Mechanism of Action

GSK690693 is an ATP-competitive inhibitor, meaning it binds to the ATP-binding site of the Akt kinase domain, thereby preventing the phosphorylation of its downstream substrates.[3] It exhibits potent inhibitory activity against all three Akt isoforms in the low nanomolar range.[4]

Quantitative Data

GSK690693 has been extensively characterized in a variety of biochemical and cellular assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Kinase Inhibitory Activity of GSK690693

| Kinase Target | IC50 (nM) |

| Akt1 | 2[4] |

| Akt2 | 13[4] |

| Akt3 | 9[4] |

| PKA | 24[5] |

| PrkX | 5[5] |

| PKC isoforms | 2-21[5] |

| AMPK | 50[5] |

| DAPK3 | 81[5] |

| PAK4 | 10[5] |

| PAK5 | 52[5] |

| PAK6 | 6[5] |

Table 2: Cellular Activity of GSK690693

| Cell Line | Assay | IC50 (nM) |

| BT474 (Breast) | GSK3β Phosphorylation | 138[6] |

| T47D (Breast) | Proliferation | 72[5] |

| ZR-75-1 (Breast) | Proliferation | 79[5] |

| BT474 (Breast) | Proliferation | 86[5] |

| HCC1954 (Breast) | Proliferation | 119[5] |

| LNCaP (Prostate) | Proliferation | 147[5] |

| MDA-MB-453 (Breast) | Proliferation | 975[5] |

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

In Vitro Akt Kinase Assay

Objective: To determine the in vitro inhibitory activity of GSK690693 against Akt isoforms.

Protocol:

-

Enzyme Activation: His-tagged full-length Akt1, 2, or 3 are expressed and purified from baculovirus. Activation is carried out with purified PDK1 to phosphorylate Thr308 and purified MK2 to phosphorylate Ser473.

-

Inhibitor Incubation: Activated Akt enzymes are incubated with various concentrations of GSK690693 at room temperature for 30 minutes.

-

Reaction Initiation: The kinase reaction is initiated by the addition of the substrate mixture containing 5-15 nM Akt enzyme, 2 µM ATP, 0.15 µCi/µL [γ-33P]ATP, 1 µM peptide substrate, 10 mM MgCl2, 25 mM MOPS (pH 7.5), 1 mM DTT, 1 mM CHAPS, and 50 mM KCl.

-

Reaction Incubation and Termination: Reactions are incubated at room temperature for 45 minutes and then terminated with the addition of Leadseeker beads in PBS containing EDTA.

-

Quantification: Product formation is quantified using a Viewlux Imager. IC50 values are determined by fitting the data to a four-parameter equation.

Cellular GSK3β Phosphorylation Assay (ELISA)

Objective: To measure the inhibition of Akt kinase activity in a cellular context by assessing the phosphorylation of its direct substrate, GSK3β.

Protocol:

-

Cell Treatment: Tumor cells are plated in 96-well plates and treated with various concentrations of GSK690693 for 1 hour.

-

Cell Lysis: Cells are lysed, and the protein concentration of the lysates is determined.

-

ELISA: An ELISA is performed using an anti-GSK3β antibody for capture and an anti-phospho-GSK3α/β (Ser21/9) antibody for detection.

-

Data Analysis: IC50 values are calculated by fitting the dose-response data to a four-parameter equation.

Cell Proliferation Assay

Objective: To assess the anti-proliferative effects of GSK690693 on various cancer cell lines.

Protocol:

-

Cell Plating: Cells are plated in 96- or 384-well plates and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with a range of GSK690693 concentrations (e.g., 1.5 nM to 30 µM) and incubated for 72 hours.

-

Viability Measurement: Cell proliferation is measured using the CellTiter-Glo® Luminescent Cell Viability Assay.

-

Data Analysis: IC50 values are determined by fitting the data to a four-parameter equation using appropriate software.

In Vivo Tumor Xenograft Studies

Objective: To evaluate the in vivo anti-tumor efficacy of GSK690693.

Protocol:

-

Tumor Implantation: Human tumor cells (e.g., BT474) are implanted subcutaneously into immunocompromised mice.

-

Treatment: Once tumors reach a specified volume (e.g., 200-400 mm³), mice are treated with GSK690693 (e.g., 10, 20, or 30 mg/kg, i.p., once daily) or vehicle.

-

Tumor Measurement: Tumor volume is measured twice weekly with calipers using the formula: (length × width²)/2.

-

Pharmacodynamic Analysis: At specified time points, tumors can be excised to analyze the phosphorylation status of Akt substrates (e.g., phospho-GSK3β) by Western blot or immunohistochemistry.

-

Efficacy Endpoint: The study is concluded after a predetermined period (e.g., 21 days), and the percent tumor growth inhibition is calculated.

Preclinical Development and Clinical Status

GSK690693 demonstrated significant anti-tumor activity in preclinical models, inhibiting the growth of various human tumor xenografts in vivo.[7] Treatment with GSK690693 in these models led to a dose-dependent inhibition of the phosphorylation of Akt substrates within the tumors.[7] Based on its promising preclinical profile, GSK690693 entered Phase I clinical trials in patients with advanced solid tumors and lymphoma.[8] The preliminary results from the first-in-human study indicated that the compound was generally well-tolerated and showed predictable pharmacokinetics and evidence of target engagement.[8] A notable on-target effect observed was a transient, dose-related increase in blood glucose levels, consistent with the role of Akt in glucose metabolism.[8]

References

Gsk690693: A Technical Guide to a Pan-Akt Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth examination of Gsk690693, a potent, ATP-competitive, small-molecule inhibitor of the Akt serine/threonine kinase family. It details the compound's mechanism of action, its impact on critical signaling pathways, and summarizes key experimental findings and methodologies.

Core Function and Mechanism of Action

Gsk690693 is a novel aminofurazan-derived compound that functions as a pan-Akt kinase inhibitor, targeting all three isoforms of Akt (Akt1, Akt2, and Akt3) with low nanomolar potency.[1][2] Crystallography and biochemical analyses have confirmed that Gsk690693 acts as an ATP-competitive inhibitor.[1] By binding to the ATP-binding pocket of the Akt enzymes, it directly prevents the transfer of phosphate (B84403) to downstream substrates, thereby blocking the propagation of signals essential for cell survival, proliferation, and metabolism.[1][3][4]

The inhibition of Akt1 and Akt2 by Gsk690693 has been shown to be reversible and time-dependent.[1] The compound demonstrates high selectivity for Akt isoforms over most other kinase families, although it does exhibit some activity against other members of the AGC kinase family, such as PKA and PKC, as well as certain kinases in the CAMK and STE families.[1][5]

The PI3K/Akt Signaling Pathway and Gsk690693 Inhibition

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that is frequently dysregulated in human cancers, promoting cell survival and proliferation.[4][6] Akt is a central node in this pathway.[2][4] Upon activation by upstream signals, Akt phosphorylates a multitude of downstream proteins.[2]

Gsk690693 intervention leads to a dose-dependent reduction in the phosphorylation of key Akt substrates.[1][2] These include:

-

GSK3β (Glycogen Synthase Kinase 3β): Inhibition of GSK3β phosphorylation is a primary indicator of Akt inhibition in cellular assays.[1]

-

PRAS40 (Proline-Rich Akt Substrate 40 kDa): Dephosphorylation of PRAS40 is another marker of Gsk690693 activity.[1][2][5]

-

Forkhead Box Proteins (e.g., FOXO1, FOXO3a): By inhibiting Akt, Gsk690693 prevents the phosphorylation of FOXO transcription factors.[1][2] This leads to their nuclear accumulation, where they can activate genes involved in apoptosis and cell cycle arrest.[1][5]

The functional consequences of this pathway inhibition are significant, leading to the induction of apoptosis and the inhibition of cell proliferation in various tumor cell lines.[1][2]

Quantitative Data Summary

The potency and selectivity of Gsk690693 have been characterized through various in vitro assays.

Table 1: Kinase Inhibitory Profile of Gsk690693

| Kinase Target | IC50 (nmol/L) | Kinase Family |

|---|---|---|

| Akt1 | 2 | AGC |

| Akt2 | 13 | AGC |

| Akt3 | 9 | AGC |

| PKA | 24 | AGC |

| PrkX | 5 | AGC |

| PKC isozymes | 2-21 | AGC |

| AMPK | 50 | CAMK |

| DAPK3 | 81 | CAMK |

| PAK4 | 10 | STE |

| PAK5 | 52 | STE |

| PAK6 | 6 | STE |

Data sourced from multiple studies.[1][5][7]

Table 2: Cellular Activity of Gsk690693 in Tumor Cell Lines

| Cell Line | Tumor Type | GSK3β Phosphorylation IC50 (nmol/L) | Cell Proliferation IC50 (nmol/L) |

|---|---|---|---|

| BT474 | Breast Carcinoma | 43 - 150 (avg. range) | 86 |

| T47D | Breast Carcinoma | N/A | 72 |

| ZR-75-1 | Breast Carcinoma | N/A | 79 |

| HCC1954 | Breast Carcinoma | N/A | 119 |

| MDA-MB-453 | Breast Carcinoma | N/A | 975 |

| LNCaP | Prostate Cancer | 43 - 150 (avg. range) | 147 |

Data represents average ranges or specific values from cited literature.[1][5]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following protocols are summarized from published studies on Gsk690693.

This protocol was used to determine the IC50 values of Gsk690693 against purified kinases.

-

Enzyme Preparation: His-tagged full-length Akt1, Akt2, or Akt3 were expressed in a baculovirus system and purified.[5]

-

Enzyme Activation: Purified Akt enzymes were activated via phosphorylation. PDK1 was used to phosphorylate Threonine 308, and MK2 was used to phosphorylate Serine 473.[5]

-

Inhibitor Incubation: To account for time-dependent inhibition, activated Akt enzymes were pre-incubated with various concentrations of Gsk690693 (dissolved in DMSO) at room temperature for 30 minutes.[1][5]

-

Reaction Initiation: The kinase reaction was initiated by the addition of the appropriate substrate.

-

Activity Measurement: Kinase activity was measured, and IC50 values were calculated by analyzing the dose-response curve of the inhibitor.

-

GSK3β Phosphorylation ELISA: To measure the intracellular inhibition of Akt, an ELISA was used.[1] Tumor cells were treated with Gsk690693, and cell lysates were prepared. The levels of phosphorylated GSK3β (Ser9) were then quantified using a specific ELISA kit to determine dose-dependent inhibition.[1]

-

FOXO3A Nuclear Translocation: To confirm the functional consequence of Akt inhibition, the cellular localization of a FOXO3A-GFP fusion protein was monitored.[1] Cells were treated with Gsk690693, and the accumulation of the fluorescently tagged FOXO3A protein in the nucleus was observed via microscopy, indicating a disruption of Akt-mediated nuclear exclusion.[1]

-

Cell Proliferation Assay: The anti-proliferative effects of Gsk690693 were assessed using various methods, including the DIMSCAN system, which uses fluorescein (B123965) diacetate (FDA) to quantify viable cell numbers after a 96-hour incubation period with the compound.[4]

-

Compound Formulation: For in vivo studies in mice, Gsk690693 was formulated in either 4% DMSO/40% hydroxypropyl-β-cyclodextrin in water (pH 6.0) or 5% dextrose (pH 4.0).[1][8]

-

Administration: The compound was administered to tumor-bearing mice, often via intraperitoneal (i.p.) injection, at doses such as 30 mg/kg daily for a specified treatment cycle.[4][8]

-

Efficacy Evaluation: Antitumor activity was evaluated by measuring tumor volume over time and assessing the median event-free survival (EFS) of treated versus control animals.[4]

Clinical Development and Outlook

Gsk690693 has been evaluated in Phase I clinical trials for patients with advanced solid tumors and lymphomas.[4] These studies demonstrated that the compound was generally well-tolerated at the doses tested and showed a predictable pharmacokinetic profile. On-target biological effects were confirmed through pharmacodynamic assessments in patient samples. A notable and anticipated side effect was transient hyperglycemia, consistent with Akt's role in glucose metabolism. While showing modest antitumor activity as a monotherapy in molecularly unselected populations, the potent, on-target activity of Gsk690693 supports its further investigation, potentially in combination with other anticancer agents like the EGFR/ErbB2 inhibitor lapatinib, where additive effects have been observed preclinically.[2][6]

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Facebook [cancer.gov]

- 4. Initial Testing (Stage 1) of the Akt Inhibitor GSK690693 by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

- 6. Clinical Development of AKT Inhibitors and Associated Predictive Biomarkers to Guide Patient Treatment in Cancer Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. GSK690693 Delays Tumor Onset and Progression in Genetically-Defined Mouse Models Expressing Activated Akt - PMC [pmc.ncbi.nlm.nih.gov]

GSK690693: An In-Depth Technical Guide to its Role in the PI3K/Akt Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical intracellular cascade that governs a multitude of cellular functions, including proliferation, survival, growth, and metabolism.[1][2][3] Its frequent dysregulation in various human cancers has made it a prime target for therapeutic intervention.[4][5][6] GSK690693 is a potent, ATP-competitive, small-molecule inhibitor that targets all three isoforms of the serine/threonine kinase Akt (also known as Protein Kinase B or PKB).[7][8] This document provides a comprehensive technical overview of GSK690693, detailing its mechanism of action, inhibitory activity, effects on downstream signaling, and the experimental protocols used for its characterization.

Mechanism of Action and Selectivity

GSK690693 functions as an ATP-competitive inhibitor, binding to the kinase domain of Akt1, Akt2, and Akt3, thereby blocking their catalytic activity.[7][9][10] This inhibition prevents the phosphorylation of numerous downstream substrates, ultimately leading to the suppression of tumor cell proliferation and the induction of apoptosis.[7][9]

While highly potent against the Akt isoforms, GSK690693 also demonstrates inhibitory activity against other kinases, particularly within the AGC kinase family, to which Akt belongs. It is less selective against protein kinase A (PKA), PrkX, and protein kinase C (PKC) isozymes.[7][11] Additionally, it inhibits members of the CAMK and STE kinase families.[7][11]

Quantitative Data on Inhibitory Activity

The potency of GSK690693 has been quantified through various in vitro and cellular assays. The data below is summarized for comparative analysis.

Table 1: In Vitro Enzymatic Inhibition

This table summarizes the half-maximal inhibitory concentration (IC₅₀) and the apparent inhibition constant (Ki*) of GSK690693 against Akt isoforms and other selected kinases.

| Target Kinase | Kinase Family | IC₅₀ (nmol/L) | Apparent Ki* (nmol/L) | Citation(s) |

| Akt1 | AGC | 2 | 1 | [7][8][11] |

| Akt2 | AGC | 13 | 4 | [7][8][11] |

| Akt3 | AGC | 9 | 12 | [7][8][11] |

| PKA | AGC | 24 | N/A | [7][11] |

| PrkX | AGC | 5 | N/A | [7][11] |

| PKC (isozymes) | AGC | 2-21 | N/A | [7][11] |

| AMPK | CAMK | 50 | N/A | [7][11] |

| DAPK3 | CAMK | 81 | N/A | [7][11] |

| PAK4 | STE | 10 | N/A | [7][11] |

| PAK5 | STE | 52 | N/A | [7][11] |

| PAK6 | STE | 6 | N/A | [7][11] |

| N/A: Not Available |

Table 2: Cellular Activity and Antiproliferative Effects

This table presents the IC₅₀ values for GSK690693's ability to inhibit the phosphorylation of a key Akt substrate, GSK3β, and its antiproliferative effects in various human tumor cell lines.

| Assay / Cell Line | Cancer Type | Cellular IC₅₀ (nmol/L) | Citation(s) |

| p-GSK3β Inhibition | Various | 43 - 150 | [7] |

| T47D Proliferation | Breast | 72 | [11] |

| ZR-75-1 Proliferation | Breast | 79 | [11] |

| BT474 Proliferation | Breast | 86 | [11] |

| HCC1954 Proliferation | Breast | 119 | [11] |

| LNCaP Proliferation | Prostate | 147 | [11] |

| MDA-MB-453 Proliferation | Breast | 975 | [11] |

Role in the PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is initiated by growth factor receptor activation, leading to the production of PIP3 and subsequent recruitment of Akt to the cell membrane. Full activation of Akt requires phosphorylation by PDK1 and mTORC2.[1][3] Activated Akt then phosphorylates a host of downstream proteins to regulate cellular processes. GSK690693 directly inhibits Akt, preventing these downstream phosphorylation events.[7][9]

Figure 1. PI3K/Akt signaling pathway indicating the inhibitory action of GSK690693 on Akt.

Detailed Experimental Protocols

The characterization of GSK690693 relies on several key experimental methodologies.

In Vitro Kinase Assay

This assay directly measures the ability of GSK690693 to inhibit the enzymatic activity of purified Akt isoforms.

Methodology: [11]

-

Enzyme Preparation: Express and purify His-tagged full-length Akt1, Akt2, or Akt3 from a baculovirus system.

-

Enzyme Activation: Activate the purified Akt enzymes using purified PDK1 (to phosphorylate Thr308) and MK2 (to phosphorylate Ser473).

-

Inhibitor Incubation: Pre-incubate the activated Akt enzymes (5-15 nM) with various concentrations of GSK690693 at room temperature for 30 minutes to account for any time-dependent inhibition.

-

Kinase Reaction Initiation: Initiate the kinase reaction by adding a substrate mixture containing:

-

2 µM ATP

-

0.15 µCi/µL [γ-33P]ATP

-

1 µM peptide substrate (e.g., Biotin-aminohexanoicacid-ARKR-ERAYSFGHHA-amide)

-

10 mM MgCl₂

-

25 mM MOPS (pH 7.5)

-

1 mM DTT

-

1 mM CHAPS

-

50 mM KCl

-

-

Reaction Incubation: Incubate the reaction mixture at room temperature for 45 minutes.

-

Reaction Termination: Terminate the reaction by adding Leadseeker beads suspended in PBS containing 75 mM EDTA.

-

Quantification: Allow beads to settle for at least 5 hours and quantify product formation (phosphorylated peptide) using a suitable imager (e.g., Viewlux Imager).

-

Data Analysis: Calculate IC₅₀ values by fitting the dose-response data to a standard sigmoidal curve model.

Figure 2. Workflow for the in vitro kinase assay to determine GSK690693 potency.

Cellular Inhibition of Akt Substrate Phosphorylation (ELISA)

This assay measures the effect of GSK690693 on the phosphorylation of a downstream Akt target, GSK3β, within a cellular context.

Methodology: [7]

-

Cell Culture and Treatment: Plate tumor cells in a 96-well plate and treat with various concentrations of GSK690693 for 1 hour.

-

Cell Lysis: Lyse the cells to release intracellular proteins.

-

ELISA Procedure:

-

Capture: Coat ELISA plate wells with an anti-GSK3β antibody to capture total GSK3β from the cell lysates.

-

Detection: Use an anti-phospho-GSK3α/β (Ser21/9) antibody for the detection of the phosphorylated protein.

-

Signal Generation: Employ a suitable secondary antibody and substrate to generate a measurable signal.

-

-

Data Analysis: Determine IC₅₀ values by fitting the dose-response data to a standard equation.

Western Blot Analysis of Downstream Signaling

Western blotting is used to qualitatively and semi-quantitatively assess the phosphorylation status of multiple proteins in the Akt signaling cascade following treatment with GSK690693.

-

Cell Treatment: Treat cells (e.g., BT474 breast cancer cells) with a range of GSK690693 concentrations for a specified time (e.g., 5 hours).[7]

-

Lysate Preparation: Wash cells with cold PBS and lyse using a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.

-

SDS-PAGE: Separate 20-50 µg of protein lysate per lane on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour.

-

Incubate the membrane overnight at 4°C with primary antibodies specific for phosphorylated Akt substrates (e.g., p-GSK3β, p-PRAS40, p-FOXO1/3a, p-p70S6K) and total protein counterparts.[4][7] An antibody for a loading control (e.g., actin) should also be used.

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

Figure 3. General workflow for Western blot analysis of Akt pathway inhibition.

Cell Proliferation Assay

This assay determines the effect of GSK690693 on the growth and viability of cancer cell lines.

Methodology: [11]

-

Cell Plating: Plate cells in 96- or 384-well plates at a density that ensures logarithmic growth for the duration of the assay. Allow cells to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of GSK690693 (e.g., ranging from 1.5 nM to 30 µM) and incubate for 72 hours.

-

Viability Measurement: Measure cell proliferation and viability using a reagent such as CellTiter-Glo®, which quantifies ATP levels as an indicator of metabolically active cells.

-

Data Analysis: Analyze the data using a suitable curve-fitting tool to calculate IC₅₀ values.

In Vivo Pharmacodynamics and Antitumor Activity

Preclinical studies in animal models have demonstrated the in vivo efficacy of GSK690693. Administration of the compound to mice bearing human tumor xenografts resulted in a dose- and time-dependent reduction in the phosphorylation of Akt substrates like GSK3β.[7][11] This on-target activity translated into significant antitumor effects, where daily administration of GSK690693 inhibited the growth of established breast, ovarian, and prostate carcinoma xenografts.[7]

A notable pharmacodynamic effect consistent with Akt's role in glucose metabolism is the induction of acute, transient hyperglycemia following GSK690693 treatment.[7][12] Interestingly, treatment with GSK690693 can also trigger a feedback mechanism, leading to an increase in the phosphorylation of Akt itself at Ser473 and Thr308; however, this does not overcome the inhibition of downstream substrate phosphorylation.[4]

Conclusion

GSK690693 is a well-characterized, potent, pan-Akt inhibitor that has served as an invaluable tool for elucidating the role of the PI3K/Akt signaling pathway in cancer biology. Its ATP-competitive mechanism of action effectively blocks downstream signaling, leading to reduced cell proliferation and increased apoptosis in a range of tumor models.[7][13] The comprehensive data on its inhibitory profile and the established protocols for its evaluation provide a solid foundation for its use in preclinical research and drug development efforts targeting the aberrant Akt signaling axis in cancer.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]

- 4. GSK690693 Delays Tumor Onset and Progression in Genetically-Defined Mouse Models Expressing Activated Akt - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Initial Testing (Stage 1) of the Akt Inhibitor GSK690693 by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. aacrjournals.org [aacrjournals.org]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Facebook [cancer.gov]

- 10. aacrjournals.org [aacrjournals.org]

- 11. selleckchem.com [selleckchem.com]

- 12. aacrjournals.org [aacrjournals.org]

- 13. AKT inhibitor, GSK690693, induces growth inhibition and apoptosis in acute lymphoblastic leukemia cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

GSK690693 and the Induction of Apoptosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core function of GSK690693 in inducing apoptosis. It provides a comprehensive overview of its mechanism of action, quantitative efficacy, and the experimental protocols necessary to evaluate its effects. This document is intended to serve as a valuable resource for researchers and professionals in the fields of oncology, cell biology, and drug development.

Core Concept: Mechanism of Action

GSK690693 is a potent, ATP-competitive, pan-Akt kinase inhibitor.[1] It targets all three isoforms of the serine/threonine kinase Akt (Akt1, Akt2, and Akt3), a central node in the PI3K/Akt signaling pathway that is crucial for regulating cell survival, proliferation, and metabolism.[1][2] In many cancer types, this pathway is hyperactivated, leading to uncontrolled cell growth and resistance to apoptosis.

By inhibiting Akt, GSK690693 effectively blocks the phosphorylation of numerous downstream substrates.[1] This disruption of Akt signaling leads to the de-repression of pro-apoptotic proteins and the inhibition of anti-apoptotic signals, ultimately culminating in the induction of programmed cell death, or apoptosis, in cancer cells.[2]

Quantitative Data Presentation

The following tables summarize the quantitative data regarding the inhibitory activity and anti-proliferative effects of GSK690693.

Table 1: Inhibitory Activity of GSK690693 against Akt Isoforms and Other Kinases

| Target Kinase | IC50 (nM) | Kinase Family |

| Akt1 | 2 | AGC |

| Akt2 | 13 | AGC |

| Akt3 | 9 | AGC |

| PKA | 24 | AGC |

| PrkX | 5 | AGC |

| PKC isozymes | 2-21 | AGC |

| AMPK | 50 | CAMK |

| DAPK3 | 81 | CAMK |

| PAK4 | 10 | STE |

| PAK5 | 52 | STE |

| PAK6 | 6 | STE |

Data sourced from multiple studies.[1]

Table 2: Anti-proliferative Activity of GSK690693 in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) |

| T47D | Breast Cancer | 72 |

| ZR-75-1 | Breast Cancer | 79 |

| BT474 | Breast Cancer | 86 |

| HCC1954 | Breast Cancer | 119 |

| MDA-MB-453 | Breast Cancer | 975 |

| LNCaP | Prostate Cancer | 147 |

Data represents the concentration required to inhibit cell proliferation by 50% after a 72-hour incubation.[3]

Table 3: Induction of Apoptosis by GSK690693

| Cell Line(s) | Cancer Type | Effective Concentration for Apoptosis Induction |

| LNCaP, BT474 | Prostate Cancer, Breast Cancer | >100 nM |

| Acute Lymphoblastic Leukemia (ALL) cell lines | Hematologic Malignancy | EC50 < 1 µM (for growth inhibition) |

GSK690693 has been shown to induce apoptosis in sensitive cell lines at concentrations consistent with its anti-proliferative activity.[3][4]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways affected by GSK690693 and a typical experimental workflow for assessing its apoptotic effects.

Caption: PI3K/Akt signaling pathway overview.

Caption: GSK690693 mechanism of apoptosis induction.

References

GSK690693: A Pan-Akt Inhibitor's Impact on Cell Cycle Progression

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

GSK690693 is a potent, ATP-competitive, small-molecule inhibitor of all three isoforms of the serine/threonine kinase Akt (Akt1, Akt2, and Akt3).[1][2][3] The PI3K/Akt signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[4] Its aberrant activation is a frequent event in a wide range of human cancers, making it a prime target for therapeutic intervention.[5] GSK690693 has been shown to inhibit the proliferation of various cancer cell lines and suppress tumor growth in preclinical models, primarily through the induction of cell cycle arrest and apoptosis.[6][7][8] This technical guide provides a comprehensive overview of the effects of GSK690693 on cell cycle progression, including quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms and experimental workflows.

Mechanism of Action: Inhibition of the PI3K/Akt Signaling Pathway

GSK690693 exerts its effects by directly inhibiting the kinase activity of Akt. In normal cellular signaling, growth factors bind to receptor tyrosine kinases (RTKs), leading to the activation of phosphoinositide 3-kinase (PI3K). PI3K then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 recruits Akt to the cell membrane, where it is phosphorylated and activated by PDK1 and mTORC2.[4]

Activated Akt proceeds to phosphorylate a multitude of downstream substrates that are crucial for cell cycle progression. Key among these are:

-

Glycogen Synthase Kinase 3β (GSK3β): Phosphorylation by Akt inhibits GSK3β, which is involved in the regulation of cyclin D1, a key protein for G1 phase progression.

-

Forkhead Box Protein O1 (FOXO1): Akt-mediated phosphorylation of FOXO transcription factors leads to their exclusion from the nucleus, thereby preventing the transcription of genes involved in cell cycle arrest and apoptosis.[1]

-

mammalian Target of Rapamycin (mTOR): Akt can activate mTOR, a central regulator of cell growth and proliferation.

By inhibiting Akt, GSK690693 prevents the phosphorylation and subsequent activation or inactivation of these downstream effectors. This disruption of the PI3K/Akt signaling cascade ultimately leads to a halt in cell cycle progression, primarily inducing a G1 phase arrest.[9]

References

- 1. selleckchem.com [selleckchem.com]

- 2. aacrjournals.org [aacrjournals.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. benchchem.com [benchchem.com]

- 5. Assessment of PI3K/mTOR/AKT Pathway Elements to Serve as Biomarkers and Therapeutic Targets in Penile Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Causal reasoning identifies mechanisms of sensitivity for a novel AKT kinase inhibitor, GSK690693 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. GSK690693 delays tumor onset and progression in genetically defined mouse models expressing activated Akt - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. AKT inhibitor, GSK690693, induces growth inhibition and apoptosis in acute lymphoblastic leukemia cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. GSK690693 Delays Tumor Onset and Progression in Genetically-Defined Mouse Models Expressing Activated Akt - PMC [pmc.ncbi.nlm.nih.gov]

GSK690693: A Technical Guide to Akt Isoform Selectivity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the selectivity profile of GSK690693, a potent, ATP-competitive, pan-Akt inhibitor. The document details its inhibitory activity against the three Akt isoforms (Akt1, Akt2, and Akt3), outlines the experimental methodologies used for these characterizations, and situates its mechanism of action within the broader context of the PI3K/Akt signaling pathway.

Core Data: Akt Isoform Selectivity

GSK690693 demonstrates low nanomolar potency against all three Akt isoforms, establishing it as a pan-Akt inhibitor. The inhibitory activity, as measured by half-maximal inhibitory concentration (IC50) in cell-free assays, reveals a slight preference for Akt1.

| Target | IC50 (nM) | Apparent Ki* (nM) |

| Akt1 | 2 | 1 |

| Akt2 | 13 | 4 |

| Akt3 | 9 | 12 |

Data sourced from multiple independent studies confirming these values.[1][2][3][4][5]

While highly potent against Akt isoforms, GSK690693 also exhibits activity against other kinases, particularly within the AGC kinase family which includes PKA, PrkX, and PKC isozymes.[1][2][3] It also shows inhibitory effects on members of the CAMK and STE kinase families.[1]

Signaling Pathway Context

GSK690693 exerts its effects by inhibiting a critical node in the PI3K/Akt signaling pathway. This pathway is fundamental for regulating cell survival, proliferation, and metabolism.[4][6] Dysregulation of this pathway is a common occurrence in various cancers, making Akt an attractive therapeutic target.[4][6]

Caption: PI3K/Akt signaling pathway and the inhibitory action of GSK690693.

Experimental Protocols

The determination of GSK690693's inhibitory activity and selectivity involves both in vitro biochemical assays and cell-based functional assays.

In Vitro Kinase Assay (Biochemical)

This assay directly measures the ability of GSK690693 to inhibit the enzymatic activity of purified Akt isoforms.

1. Protein Expression and Purification:

-

His-tagged, full-length Akt1, Akt2, and Akt3 are expressed in a baculovirus expression system.[3]

-

The recombinant proteins are then purified from the insect cells (e.g., Sf9).[3]

2. Kinase Activation:

-

Purified Akt enzymes are activated through phosphorylation by PDK1 (at Thr308) and MK2 (at Ser473).[3]

3. Inhibition Assay:

-

Activated Akt enzymes are incubated with varying concentrations of GSK690693 for a defined period (e.g., 30 minutes) at room temperature to allow for binding.[3]

-

The kinase reaction is initiated by adding a reaction mixture containing:

-

The reaction is allowed to proceed for a specific time and then stopped.

-

The amount of phosphorylated substrate is quantified, often using techniques like filter-binding assays followed by scintillation counting or imaging.[1]

-

IC50 values are calculated by fitting the dose-response data to a suitable equation.[3]

Caption: Workflow for in vitro biochemical kinase assay.

Cellular Assays for Akt Inhibition

These assays assess the ability of GSK690693 to inhibit Akt activity within a cellular context by measuring the phosphorylation of downstream substrates.

1. Cell Culture and Treatment:

-

Tumor cell lines with constitutively active Akt signaling (e.g., BT474, LNCaP) are cultured in 96-well plates.[1]

-

Cells are treated with a range of concentrations of GSK690693 for a specified duration (e.g., 1 hour).[1]

2. Cell Lysis:

-

After treatment, the cells are lysed to release their protein content.

3. Downstream Substrate Phosphorylation Analysis:

-

ELISA (Enzyme-Linked Immunosorbent Assay):

-

An antibody specific for a total Akt substrate (e.g., GSK3β) is used to capture the protein from the cell lysate.[1]

-

A second antibody that specifically detects the phosphorylated form of the substrate (e.g., phospho-GSK3β Ser9) is used for detection.[1]

-

The signal is quantified, and IC50 values for the inhibition of substrate phosphorylation are determined.[1]

-

-

Western Blotting:

-

Cell lysates are separated by SDS-PAGE and transferred to a membrane.

-

The membrane is probed with antibodies specific for phosphorylated Akt substrates (e.g., phospho-GSK3β, phospho-PRAS40, phospho-FOXO).[1]

-

This provides a qualitative or semi-quantitative measure of the inhibition of downstream signaling.

-

Caption: Logical flow of cellular assays for Akt inhibition.

Summary

GSK690693 is a well-characterized pan-Akt inhibitor with low nanomolar potency against all three isoforms. Its selectivity has been rigorously determined through detailed biochemical and cellular assays. The slight preference for Akt1, as indicated by its IC50 value, and its broader activity against the AGC kinase family are key characteristics for researchers to consider in the design and interpretation of studies utilizing this compound. The experimental protocols outlined herein provide a foundation for the replication and extension of these findings in drug discovery and development settings.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. selleckchem.com [selleckchem.com]

- 4. benchchem.com [benchchem.com]

- 5. rcsb.org [rcsb.org]

- 6. Initial Testing (Stage 1) of the Akt Inhibitor GSK690693 by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]

GSK690693: A Technical Guide to Its Kinase Profile and Off-Target Effects

For Researchers, Scientists, and Drug Development Professionals

GSK690693 is a potent, ATP-competitive pan-Akt inhibitor with significant activity against all three Akt isoforms (Akt1, Akt2, and Akt3).[1][2] This technical guide provides a comprehensive overview of its kinase profile, off-target effects, and the experimental methodologies used for its characterization. The information is intended to assist researchers and drug development professionals in designing experiments and interpreting data related to this compound.

Core Mechanism of Action

GSK690693 functions as an ATP-competitive inhibitor of the Akt kinases, binding to the kinase domain and preventing the phosphorylation of downstream substrates.[3] This inhibition leads to a reduction in the phosphorylation of key signaling molecules in the PI3K/Akt pathway, such as GSK3β, PRAS40, and FKHR/FKHRL1, ultimately inducing apoptosis in sensitive cancer cell lines.[4] The compound has demonstrated the ability to inhibit cell growth and induce apoptosis in various cancer cell lines, with IC50 values for cell proliferation ranging from the low nanomolar to the micromolar range.[5]

Kinase Inhibition Profile

GSK690693 is a highly potent inhibitor of the Akt isoforms. However, it also exhibits activity against other kinases, particularly within the AGC and CAMK kinase families.[3][4]

Primary Targets: Akt Kinase Family

| Kinase | IC50 (nM) |

| Akt1 | 2[2][3][4] |

| Akt2 | 13[2][3][4] |

| Akt3 | 9[2][3][4] |

Off-Target Kinase Profile

GSK690693 demonstrates inhibitory activity against a number of other kinases, which should be considered when designing and interpreting experiments.[3][4]

| Kinase Family | Kinase | IC50 (nM) |

| AGC | PKA | 24[4] |

| AGC | PrkX | 5[4] |

| AGC | PKC isozymes | 2-21[4] |

| CAMK | AMPK | 50[4] |

| CAMK | DAPK3 | 81[4] |

| STE | PAK4 | 10[4] |

| STE | PAK5 | 52[4] |

| STE | PAK6 | 6[4] |

Signaling Pathway Inhibition

GSK690693's primary mechanism of action is the inhibition of the PI3K/Akt signaling pathway. This pathway is crucial for regulating cell survival, proliferation, and metabolism.

Experimental Protocols

In Vitro Kinase Assay

This protocol outlines a general procedure for determining the IC50 of GSK690693 against a target kinase.

1. Reagents and Materials:

-

Purified, activated kinase (e.g., His-tagged full-length Akt1, 2, or 3 expressed in baculovirus and activated with PDK1 and MK2).[4]

-

GSK690693 stock solution (e.g., 10 mM in DMSO).

-

Kinase buffer.

-

ATP.

-

Substrate peptide.

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay).

-

384-well plates.

2. Procedure:

-

Prepare serial dilutions of GSK690693 in kinase buffer.

-

Add the diluted GSK690693 or DMSO (vehicle control) to the wells of a 384-well plate.

-

Add the purified activated kinase to the wells and incubate for a pre-determined time (e.g., 30 minutes at room temperature) to allow for compound binding.[4]

-

Initiate the kinase reaction by adding a mixture of ATP and the substrate peptide.

-

Allow the reaction to proceed for a specified time at room temperature.

-

Stop the reaction and detect the amount of product formed using a suitable detection reagent.

-

Measure the signal (e.g., luminescence or fluorescence) using a plate reader.

-

Calculate the percent inhibition for each GSK690693 concentration relative to the DMSO control.

-

Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

References

GSK690693: A Technical Overview of In Vitro and In Vivo Studies

For Researchers, Scientists, and Drug Development Professionals

GSK690693 is a potent, ATP-competitive, pan-Akt kinase inhibitor with significant anti-proliferative and pro-apoptotic activities observed in a range of cancer models. This technical guide provides a comprehensive overview of the key in vitro and in vivo studies that have characterized its pharmacological profile.

Core Mechanism of Action

GSK690693 targets the three isoforms of the serine/threonine kinase Akt (Akt1, Akt2, and Akt3), a central node in the PI3K/Akt signaling pathway that is crucial for regulating cell survival, proliferation, and metabolism.[1][2] By binding to the ATP-binding site of Akt, GSK690693 inhibits its kinase activity, thereby preventing the phosphorylation of numerous downstream substrates.[3] This leads to the inhibition of tumor cell proliferation and the induction of apoptosis.[1] The compound has demonstrated activity in delaying tumor onset and progression in various preclinical cancer models.[4][5]

In Vitro Studies

Enzymatic Activity

GSK690693 is a low nanomolar inhibitor of all three Akt isoforms.[3][6] Its potency has been determined through in vitro kinase assays, revealing its high affinity for the Akt enzymes.[3] While highly selective for Akt isoforms against the majority of other kinase families, it does exhibit some activity against other members of the AGC kinase family, such as PKA, PrkX, and PKC isozymes, as well as some kinases from the CAMK and STE families.[3][7]

Table 1: In Vitro Enzymatic Activity of GSK690693

| Target Kinase | IC50 (nM) | Apparent Ki* (nM) | Kinase Family |

| Akt1 | 2[3][6] | 1[3] | AGC |

| Akt2 | 13[3][6] | 4[3] | AGC |

| Akt3 | 9[3][6] | 12[3] | AGC |

| PKA | 24[7] | - | AGC |

| PrkX | 5[7] | - | AGC |

| PKCα | 21[7] | - | AGC |

| PKCβI | 10[7] | - | AGC |

| PKCβII | 9[7] | - | AGC |

| PKCγ | 2[7] | - | AGC |

| PKCδ | 10[7] | - | AGC |

| PKCε | 11[7] | - | AGC |

| PKCη | 10[7] | - | AGC |

| PKCθ | 10[7] | - | AGC |

| PKCι | 11[7] | - | AGC |

| PKCζ | 16[7] | - | AGC |

| AMPK | 50[7] | - | CAMK |

| DAPK3 | 81[7] | - | CAMK |

| PAK4 | 10[7] | - | STE |

| PAK5 | 52[7] | - | STE |

| PAK6 | 6[7] | - | STE |

Note: IC50 and Ki values are indicative of the concentration of GSK690693 required to inhibit 50% of the kinase activity and the inhibitor binding affinity, respectively.

Cellular Activity

In cellular assays, GSK690693 effectively inhibits the phosphorylation of downstream Akt substrates, such as GSK3β, PRAS40, and the Forkhead box O (FOXO) family of transcription factors.[3][7] This inhibition of the Akt signaling cascade leads to anti-proliferative effects and the induction of apoptosis in a variety of cancer cell lines, particularly those with a hyperactivated Akt pathway.[8][9][10] The sensitivity of different cell lines to GSK690693 varies, with IC50 values for growth inhibition ranging from the low nanomolar to the micromolar range.[2][9]

Table 2: Cellular Proliferation Inhibition by GSK690693 in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) for Growth Inhibition |

| T47D | Breast Cancer | < 200[9] |

| BT474 | Breast Cancer | < 200[9] |

| LNCaP | Prostate Cancer | < 200[9] |

| MDA-MB-453 | Breast Cancer | > 800[9] |

| MDA-MB-468 | Breast Cancer | > 800[9] |

| SKOV3 | Ovarian Cancer | > 800[9] |

| Various Hematologic Malignancies | Leukemia/Lymphoma | EC50 < 1000 in 55% of cell lines[10] |

| Acute Lymphoblastic Leukemia (ALL) | Leukemia | 89% of cell lines sensitive (EC50 < 1000)[10] |

| Non-Hodgkin Lymphoma | Lymphoma | 73% of cell lines sensitive (EC50 < 1000)[10] |

| Burkitt Lymphoma | Lymphoma | 67% of cell lines sensitive (EC50 < 1000)[10] |

In Vivo Studies

GSK690693 has demonstrated anti-tumor activity in several preclinical in vivo models.[3][8] Administration of the compound has been shown to inhibit the phosphorylation of Akt substrates within tumor xenografts in a dose- and time-dependent manner.[7] In genetically engineered mouse models expressing activated Akt, GSK690693 delayed tumor onset and progression.[4][8] For in vivo studies, GSK690693 has been formulated in various vehicles, including 4% DMSO/40% hydroxypropyl-β-cyclodextrin in water (pH 6.0) or 5% dextrose (pH 4.0).[3][8] A common dosing regimen in mouse models is 30 mg/kg administered intraperitoneally daily for 5 days a week.[2][8]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of GSK690693 and a typical experimental workflow for its evaluation.

Caption: GSK690693 inhibits Akt, blocking downstream signaling and promoting apoptosis.

Caption: A standard workflow for evaluating GSK690693's in vitro efficacy.

Experimental Protocols

In Vitro Kinase Assay (Adapted from[3][7])

-

Enzyme and Substrate Preparation:

-

Use purified, full-length, activated Akt1, Akt2, or Akt3 enzymes. Activation can be achieved using PDK1 and MK2 to phosphorylate Thr308 and Ser473, respectively.[3][7]

-

Prepare a reaction mixture containing the Akt enzyme (5-15 nM), ATP (2 µM), [γ-33P]ATP (0.15 µCi/µL), and a biotinylated peptide substrate (1 µM).[7]

-

The reaction buffer should contain 10 mM MgCl2, 25 mM MOPS (pH 7.5), 1 mM DTT, 1 mM CHAPS, and 50 mM KCl.[7]

-

-

Inhibitor Incubation:

-

Reaction Initiation and Termination:

-

Detection:

Cell Proliferation Assay (Adapted from[7])

-

Cell Plating:

-

Compound Treatment:

-

Viability Measurement:

-

Measure cell proliferation using a reagent such as CellTiter-Glo.[7]

-

-

Data Analysis:

-

Analyze the data using a curve-fitting tool to determine the IC50 values.[7]

-

In Vivo Tumor Xenograft Study (Adapted from[3][8])

-

Animal Models:

-

Tumor Implantation/Induction:

-

Compound Formulation and Administration:

-

Monitoring and Endpoint Analysis:

-

Monitor tumor growth over time.

-

At the end of the study, euthanize the animals and excise the tumors.

-

Analyze the tumors for pharmacodynamic markers, such as the phosphorylation status of Akt substrates (e.g., by Western blot or immunohistochemistry), and for markers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3).[8]

-

References

- 1. Facebook [cancer.gov]

- 2. Initial Testing (Stage 1) of the Akt Inhibitor GSK690693 by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. einstein.elsevierpure.com [einstein.elsevierpure.com]

- 5. GSK690693 delays tumor onset and progression in genetically defined mouse models expressing activated Akt - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. selleckchem.com [selleckchem.com]

- 8. GSK690693 Delays Tumor Onset and Progression in Genetically-Defined Mouse Models Expressing Activated Akt - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Causal reasoning identifies mechanisms of sensitivity for a novel AKT kinase inhibitor, GSK690693 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ashpublications.org [ashpublications.org]

GSK690693: A Technical Guide for Cancer Research Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

GSK690693 is a potent, ATP-competitive, pan-Akt kinase inhibitor that has demonstrated significant anti-tumor activity in a variety of preclinical cancer models. By targeting all three isoforms of the serine/threonine kinase Akt (Akt1, Akt2, and Akt3), GSK690693 effectively disrupts the PI3K/Akt/mTOR signaling pathway, a critical mediator of cell survival, proliferation, and metabolism that is frequently dysregulated in cancer.[1][2] This technical guide provides an in-depth overview of GSK690693, including its mechanism of action, quantitative data on its inhibitory activity, detailed experimental protocols for its use in cancer research, and visualizations of the relevant signaling pathways and experimental workflows.

Mechanism of Action

GSK690693 functions as an ATP-competitive inhibitor, binding to the kinase domain of Akt1, Akt2, and Akt3 and preventing their phosphorylation of downstream substrates.[3][4] The activation of the PI3K/Akt/mTOR pathway is a common event in human cancers, often driven by mutations in PI3K, loss of the tumor suppressor PTEN, or activation of receptor tyrosine kinases.[5][6] By inhibiting Akt, GSK690693 blocks these pro-survival signals, leading to the inhibition of cell proliferation and the induction of apoptosis in cancer cells with a hyperactivated Akt pathway.[5][7]

The inhibition of Akt by GSK690693 leads to a dose-dependent reduction in the phosphorylation of multiple downstream targets, including:

-

GSK3β: Involved in glycogen (B147801) metabolism and cell cycle control.[4][8]

-

Forkhead box protein O1/O3a (FOXO1/FOXO3a): Transcription factors that promote the expression of genes involved in apoptosis and cell cycle arrest. Inhibition of Akt leads to their nuclear translocation and activation.[3][8]

-

p70S6K: A downstream effector of mTOR that plays a role in protein synthesis and cell growth.[4]

Quantitative Data

The inhibitory activity of GSK690693 has been characterized in both enzymatic and cellular assays across a range of cancer cell lines.

Table 1: Enzymatic Inhibition of Akt Isoforms by GSK690693

| Kinase | IC50 (nM) |

| Akt1 | 2[3][4][8][9] |

| Akt2 | 13[3][4][8][9] |

| Akt3 | 9[3][4][8][9] |

Table 2: Cellular Proliferation Inhibition (IC50) of GSK690693 in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) |

| T47D | Breast Cancer | 72[8] |

| ZR-75-1 | Breast Cancer | 79[8] |

| BT474 | Breast Cancer | 86[8] |

| HCC1954 | Breast Cancer | 119[8] |

| MDA-MB-453 | Breast Cancer | 975[8] |

| LNCaP | Prostate Cancer | 147[8] |

| Thymic Lymphoma (55-1143) | Lymphoma | ~300[5] |

| Thymic Lymphoma (55-2180) | Lymphoma | ~300[5] |

| Thymic Lymphoma (55-228) | Lymphoma | ~5000[5] |

Table 3: Selectivity of GSK690693 Against Other Kinases

| Kinase Family | Kinase | IC50 (nM) |

| AGC | PKA | 24[8] |

| AGC | PrkX | 5[8] |

| AGC | PKC isozymes | 2-21[8] |

| CAMK | AMPK | 50[8] |

| CAMK | DAPK3 | 81[8] |

| STE | PAK4 | 10[8] |

| STE | PAK5 | 52[8] |

| STE | PAK6 | 6[8] |

Signaling Pathway Visualization

The following diagram illustrates the PI3K/Akt signaling pathway and the point of inhibition by GSK690693.

Experimental Protocols

The following are detailed methodologies for key experiments involving GSK690693.

Cell Viability (MTT) Assay

This protocol is used to assess the effect of GSK690693 on the viability and proliferation of cancer cells.[5]

Materials:

-

GSK690693 (dissolved in DMSO, 10 mmol/L stock)[10]

-

Cancer cell lines of interest

-

Complete cell culture medium

-

96-well plates

-

MTT (3-[4, 5-dimethylthiazol-2-yl]-2, 5-diphenyltetrazolium bromide) solution

-

Detergent solution (for formazan (B1609692) solubilization)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and culture overnight.[5]

-

Treat the cells with various concentrations of GSK690693 (e.g., ranging from 1.5 nM to 30 µM) for 72 hours.[4][8] Include a DMSO vehicle control.

-

After the incubation period, add MTT solution to each well and incubate for 2 hours at 37°C.[5]

-

Add a detergent solution to each well to solubilize the formazan crystals and incubate for 4 hours at 37°C.[5]

-

Measure the absorbance at 595 nm using a microplate reader.[5]

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.

Western Blot Analysis

This protocol is used to analyze the phosphorylation status of Akt and its downstream targets.[5]

Materials:

-

GSK690693

-

Cancer cell lines

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)[4]

-

BCA protein assay reagent

-

SDS-PAGE gels and electrophoresis apparatus

-

Nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (e.g., anti-P-Akt (Ser473), anti-Akt, anti-P-GSK3α/β, anti-P-mTOR, anti-P-p70S6K, anti-P-FOXO1/3)[10]

-

Horseradish peroxidase (HRP)-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) detection reagents

Procedure:

-

Treat cells with GSK690693 (e.g., 10 µM) or DMSO for a specified time (e.g., 8 hours).[5]

-

Wash cells twice with ice-cold PBS and lyse them in lysis buffer for 10 minutes at 4°C.[5]

-

Centrifuge the lysates at 12,000 x g for 15 minutes at 4°C to pellet cell debris.[5]

-

Determine the protein concentration of the supernatants using a BCA assay.

-

Separate equal amounts of protein (e.g., 10-50 µg) by SDS-PAGE and transfer to a nitrocellulose membrane.[4][5]

-

Block the membrane with blocking buffer for 1-2 hours at room temperature.[11]

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Visualize the protein bands using an ECL detection system.[5]

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This protocol is used to quantify the induction of apoptosis by GSK690693.[10][12]

Materials:

-

GSK690693

-

Cancer cell lines

-

Annexin V-FITC (or other fluorochrome)

-

Propidium Iodide (PI)

-

1X Annexin V Binding Buffer

-

Flow cytometer

Procedure:

-

Treat cells with GSK690693 (e.g., 10 or 20 µmol/L) for 72 hours.[10]

-

Harvest both adherent and floating cells.

-

Wash the cells twice with ice-cold PBS.

-

Resuspend the cells in 1X Annexin V Binding Buffer.

-

Add Annexin V-FITC and PI to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.[13]

-

Analyze the samples by flow cytometry.[10] Live cells will be Annexin V-negative and PI-negative, early apoptotic cells will be Annexin V-positive and PI-negative, and late apoptotic/necrotic cells will be Annexin V-positive and PI-positive.[13]

Experimental Workflow Visualization

The following diagram outlines a general experimental workflow for evaluating the in vitro effects of GSK690693.

Conclusion

GSK690693 is a valuable research tool for investigating the role of the PI3K/Akt signaling pathway in cancer. Its potent and selective inhibition of all Akt isoforms allows for the targeted interrogation of this pathway's function in cell survival and proliferation. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals seeking to utilize GSK690693 in their cancer research applications. Preclinical studies suggest that GSK690693 and other Akt inhibitors may have therapeutic potential in human cancers characterized by hyperactivated Akt signaling.[5][7] While early clinical trials were initiated, some were withdrawn, highlighting the complexities of translating preclinical findings to the clinic.[14][15] Nevertheless, GSK690693 remains a critical compound for preclinical and translational research aimed at targeting the Akt pathway in cancer.

References

- 1. Facebook [cancer.gov]

- 2. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]

- 3. aacrjournals.org [aacrjournals.org]

- 4. aacrjournals.org [aacrjournals.org]

- 5. GSK690693 Delays Tumor Onset and Progression in Genetically-Defined Mouse Models Expressing Activated Akt - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Initial Testing (Stage 1) of the Akt Inhibitor GSK690693 by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]

- 7. GSK690693 delays tumor onset and progression in genetically defined mouse models expressing activated Akt - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. selleckchem.com [selleckchem.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. aacrjournals.org [aacrjournals.org]

- 11. genscript.com [genscript.com]

- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. aacrjournals.org [aacrjournals.org]

- 15. Akt inhibitors: mechanism of action and implications for anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

GSK690693: A Technical Overview of Preclinical Anticancer Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical evaluation of GSK690693, a potent ATP-competitive pan-Akt inhibitor. The document summarizes key quantitative data from various cancer models, details the experimental protocols used in these studies, and provides visual representations of the underlying signaling pathways and experimental workflows.

Core Mechanism of Action